Propylhydrazine dihydrochloride

描述

Significance of Hydrazines in Contemporary Organic and Medicinal Chemistry Research

Hydrazine (B178648) (N₂H₄) and its organic derivatives are fundamental building blocks in modern chemical synthesis. wikipedia.orgfiveable.me Their utility stems from the reactive nitrogen-nitrogen single bond and the nucleophilic nature of the nitrogen atoms. fiveable.me In organic chemistry, hydrazines are crucial reagents in a variety of transformations. A classic example is the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group using a hydrazone intermediate. wikipedia.orgfiveable.me

Hydrazones, formed from the condensation of hydrazines with aldehydes and ketones, are versatile intermediates themselves. numberanalytics.com They participate in cycloaddition reactions to create heterocyclic compounds like pyrazoles and indoles, which are common motifs in biologically active molecules. numberanalytics.com The reactivity of hydrazines also makes them valuable in the synthesis of various nitrogen-containing compounds, including those with applications in pharmaceuticals and agrochemicals. fiveable.meemergenresearch.com The development of novel drugs often involves the use of hydrazine derivatives as key intermediates. iscientific.org For instance, many compounds containing the hydrazide functional group have been investigated for a range of biological activities, including as potential antiviral, antioxidant, and anti-inflammatory agents. iscientific.org

Overview of Alkylhydrazine Hydrochlorides in Specialized Applications

Alkylhydrazines are a subclass of hydrazine derivatives where one or more hydrogen atoms on the hydrazine molecule are replaced by an alkyl group. These compounds are often handled as their hydrochloride salts to improve stability. dtic.mil The addition of an alkyl group modifies the steric and electronic properties of the hydrazine moiety, influencing its reactivity.

Alkylhydrazine hydrochlorides serve as reagents in various chemical syntheses. acs.org They are used as building blocks to introduce the alkylhydrazino group into larger molecules. sigmaaldrich.com For example, they can be used in the synthesis of more complex heterocyclic systems or as precursors for creating specialized ligands for metal catalysts. In the field of proteomics, specific alkylhydrazines have been used as tools for activity-based protein profiling, a method to study enzyme function. sigmaaldrich.com The hydrochloride salt form is generally a stable, solid material, which facilitates its handling and storage for laboratory use. chemicalbook.com

Research Trajectories for Propylhydrazine (B1293729) Dihydrochloride (B599025) within the Hydrazine Family

Propylhydrazine dihydrochloride, as a specific member of the alkylhydrazine hydrochloride class, is primarily utilized in research and development as a chemical intermediate or building block. sigmaaldrich.com Its applications are specialized, often forming part of a larger synthetic strategy.

Current research involving this compound includes its use in the development of chemical probes for biological research. For instance, it has been employed as a competitor in activity-based protein profiling studies to help identify and characterize protein electrophiles in human cells. sigmaaldrich.com This demonstrates its utility in chemical biology for understanding cellular processes at the molecular level.

The synthesis of novel heterocyclic compounds remains a key area where this compound could be applied. By reacting it with appropriate difunctional molecules, chemists can construct unique molecular scaffolds for evaluation in various research contexts, including materials science and medicinal chemistry. The propyl group provides a specific lipophilic character that can influence the properties of the final products.

Future research may continue to explore the use of this compound in creating new chemical entities with tailored properties. Its role is not typically as an end-product itself, but as a crucial component in the multi-step synthesis of more complex and functionally diverse molecules.

Chemical and Physical Properties

Below are tables detailing some of the known properties of propylhydrazine and its dihydrochloride salt.

Table 1: Properties of Propylhydrazine Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 56795-66-5 ambeed.comglpbio.com |

| Molecular Formula | C₃H₁₀N₂·HCl glpbio.com |

| Molecular Weight | 110.59 g/mol glpbio.com |

| Form | Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₁₀N₂·2HCl scbt.com |

| Molecular Weight | 147.05 g/mol scbt.com |

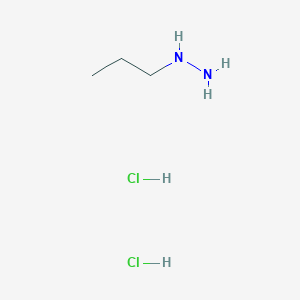

Structure

3D Structure of Parent

属性

IUPAC Name |

propylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.2ClH/c1-2-3-5-4;;/h5H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADOWJSGPWJEKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-59-3 | |

| Record name | propylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Propylhydrazine Dihydrochloride

Established Synthetic Routes for Propylhydrazine (B1293729) Dihydrochloride (B599025) and its Analogs

The synthesis of propylhydrazine and its derivatives can be achieved through several established methodologies, primarily involving reduction and alkylation strategies.

Synthesis via Reduction of Alkylideneazines

A common approach to synthesizing alkylhydrazines involves the reduction of alkylideneazines. This method leverages the reactivity of azine compounds, which are intermediates formed from the condensation of hydrazines with aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups. byjus.commasterorganicchemistry.com It is particularly effective in reducing amides and nitriles to amines. youtube.comyoutube.com In the context of hydrazine (B178648) synthesis, LiAlH₄ can be employed to reduce the C=N bonds within an azine intermediate, yielding the corresponding saturated hydrazine derivative. The reaction is typically carried out in an anhydrous non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The high reactivity of LiAlH₄ necessitates careful handling and controlled reaction conditions. youtube.com

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the C=N bond. youtube.com Subsequent workup with a protic source then quenches the intermediate and yields the final alkylhydrazine product.

Reductive alkylation offers a direct route to N-alkylhydrazine derivatives from hydrazine and carbonyl compounds. thieme-connect.com This one-pot method avoids the isolation of the intermediate hydrazone, making it an efficient synthetic strategy. organic-chemistry.org The reaction proceeds by forming a hydrazone in situ, which is then immediately reduced to the corresponding hydrazine.

An efficient method for this transformation utilizes α-picoline-borane as the reducing agent. thieme-connect.comorganic-chemistry.org This approach allows for the synthesis of both N,N-dialkylhydrazine and N-monoalkylhydrazine derivatives by carefully controlling the stoichiometry of the reactants. thieme-connect.com Acid catalysts, such as hydrochloric acid, can be added to facilitate the initial hydrazone formation. thieme-connect.com However, direct alkylation of hydrazine can be challenging due to the potential for overalkylation, similar to the alkylation of primary amines. princeton.edu

| Reagent/Method | Description | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | A strong reducing agent used to reduce alkylideneazines. | Highly reactive; requires anhydrous conditions. byjus.comyoutube.com |

| α-Picoline-Borane | A reducing agent used in one-pot reductive alkylation of hydrazines with aldehydes or ketones. | Allows for controlled mono- or di-alkylation; avoids isolation of hydrazone intermediate. thieme-connect.comorganic-chemistry.org |

Preparation through Nucleophilic Substitution Reactions

Nucleophilic substitution presents another viable pathway for the synthesis of propylhydrazine. This method typically involves the reaction of a propyl halide with hydrazine or a protected hydrazine derivative. The hydrazine acts as the nucleophile, displacing the halide to form the N-propyl bond.

This approach can be complicated by overalkylation, leading to mixtures of mono-, di-, and tri-substituted hydrazines. princeton.edu The reactivity of chlorinated pyridazines with hydrazine and methylhydrazine has been studied, demonstrating the utility of nucleophilic substitution in synthesizing hydrazine derivatives of heterocyclic compounds. researchgate.net

Strategies for Substituted Propylhydrazine Synthesis

The synthesis of substituted propylhydrazines often employs similar strategies to those used for the parent compound, with modifications to accommodate the desired substitution pattern. For instance, the synthesis of 1-phenyl-2-propylhydrazine (B13866357) has been reported, highlighting methods for introducing substituents on either nitrogen atom. acs.org

Furthermore, synthetic methodologies have been developed for creating substituted pyridazines and pyrimido[4,5-c]pyridazines, which may involve hydrazine derivatives as key intermediates or starting materials. nih.govnih.gov These more complex structures often require multi-step synthetic sequences.

Mechanistic Studies of Propylhydrazine Formation

The formation of propylhydrazine via reductive alkylation involves a key hemiaminal intermediate. uchile.cl Studies using ¹H NMR spectroscopy and density functional theory (DFT) calculations have indicated that the fate of this intermediate determines whether the final product is the alcohol (from reduction of the carbonyl) or the hydrazone (from condensation). uchile.cl

Elucidation of Nucleophilic Attack Pathways

The formation of the propyl-nitrogen bond in propylhydrazine is primarily achieved through nucleophilic attack mechanisms where the hydrazine or a protected precursor acts as the nucleophile.

One of the most direct methods involves the SN2 reaction between hydrazine and a propyl halide, such as 1-bromopropane (B46711) or 1-chloropropane. In this pathway, the lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbon of the propyl halide, displacing the halide ion. However, a significant challenge in this approach is controlling the degree of alkylation. Hydrazine is a potent nucleophile, and the initial product, propylhydrazine, can undergo further alkylation to yield di- and tri-substituted products. To favor mono-alkylation, a large excess of hydrazine is typically employed.

A more controlled approach to achieving mono-alkylation is the Gabriel synthesis . dicp.ac.cnacs.org This method utilizes a phthalimide (B116566) anion as a surrogate for ammonia (B1221849) or hydrazine. The phthalimide anion undergoes nucleophilic attack on a propyl halide to form N-propylphthalimide. Subsequent hydrazinolysis of this intermediate cleaves the phthalimide group, releasing the primary amine, in this case, propylhydrazine. dicp.ac.cnacs.org This multi-step process is advantageous for minimizing over-alkylation and producing a purer mono-substituted product.

Another strategy involves the use of protected hydrazine derivatives to control reactivity. For instance, di-tert-butyl hydrazine-1,2-dicarboxylate can be mono-alkylated under mild conditions. nih.gov The protecting groups can then be removed to yield the desired mono-alkylated hydrazine. The formation of a nitrogen dianion from a protected hydrazine, such as PhNHNHBoc, using a strong base like n-butyllithium, creates a highly reactive intermediate that can be selectively alkylated. organic-chemistry.org

The following table summarizes the key aspects of these nucleophilic attack pathways.

| Synthetic Pathway | Description | Key Reagents | Advantages | Challenges |

| Direct Alkylation | Direct reaction of hydrazine with a propyl halide. | Hydrazine, Propyl halide (e.g., 1-bromopropane) | Simple, one-step process. | Difficult to control; potential for over-alkylation. |

| Gabriel Synthesis | Multi-step synthesis involving N-propylphthalimide intermediate. dicp.ac.cnacs.orgacs.org | Phthalimide, Propyl halide, Hydrazine | High selectivity for mono-alkylation. dicp.ac.cn | Multi-step, requires protecting groups. |

| Alkylation of Protected Hydrazine | Alkylation of a hydrazine with protecting groups to control reactivity. nih.gov | Di-tert-butyl hydrazine-1,2-dicarboxylate, Base, Propyl halide | Good control over the degree of alkylation. nih.gov | Requires additional protection and deprotection steps. |

| Nitrogen Dianion Intermediate | Formation of a reactive dianion for selective alkylation. organic-chemistry.org | Protected hydrazine (e.g., PhNHNHBoc), n-Butyllithium, Propyl halide | High reactivity and selectivity. organic-chemistry.org | Requires anhydrous conditions and strong base. |

Investigations into Reduction Mechanisms

Reduction reactions provide an alternative and powerful route to propylhydrazine, often starting from carbonyl compounds or nitrosamines.

A prominent method is the Wolff-Kishner reduction , which converts a carbonyl group into a methylene (B1212753) group. thieme-connect.comnih.govmasterorganicchemistry.com In the context of propylhydrazine synthesis, propanal can be reacted with hydrazine to form propanal hydrazone. ncert.nic.in Subsequent treatment of the hydrazone with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol, leads to the reduction of the carbon-nitrogen double bond and the formation of the corresponding alkane, with the hydrazine moiety being oxidized to nitrogen gas. thieme-connect.comlibretexts.org While the classic Wolff-Kishner reduction fully reduces the carbonyl to a methylene group, modifications and control of reaction conditions are crucial to isolate the desired hydrazine derivative.

A more direct reductive approach involves the reduction of N-nitrosamines. N-propyl-N-nitrosamine can be reduced to propylhydrazine. acs.orgcapes.gov.br Potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comlibretexts.orgcapes.gov.br This method is particularly useful as nitrosamines can be synthesized from secondary amines. The reduction of the N-N=O group to an N-NH₂ group is a key step.

Furthermore, the reduction of hydrazides offers another pathway. A carboxylic acid can be converted to an acyl hydrazide, which is then reduced to the corresponding alkyl hydrazine using a strong reducing agent like LiAlH₄. askfilo.com For example, propanoyl chloride could be reacted with hydrazine to form the corresponding hydrazide, followed by reduction.

The table below outlines these reductive synthetic routes.

| Reductive Pathway | Starting Material | Key Reagents | Intermediate(s) | Key Features |

| Wolff-Kishner Type Reduction | Propanal | Hydrazine, KOH, Ethylene glycol | Propanal hydrazone ncert.nic.in | High temperatures and basic conditions required. thieme-connect.comlibretexts.org |

| Reduction of N-Nitrosamines | N-Propyl-N-nitrosamine | Lithium aluminum hydride (LiAlH₄) capes.gov.br | - | Powerful reduction of the nitroso group. acs.orgcapes.gov.br |

| Reduction of Hydrazides | Propanoyl chloride | Hydrazine, Lithium aluminum hydride (LiAlH₄) askfilo.com | Propanoyl hydrazide | Versatile method starting from carboxylic acid derivatives. askfilo.com |

Deuterated Reagent Tracing in Synthetic Pathways

The use of deuterated reagents is a powerful tool for elucidating reaction mechanisms and tracing the fate of specific atoms throughout a synthetic sequence. In the synthesis of propylhydrazine, deuterium (B1214612) labeling can provide valuable insights into the nucleophilic attack and reduction pathways.

For instance, in the reduction of a suitable precursor with lithium aluminum deuteride (B1239839) (LiAlD₄) instead of LiAlH₄, deuterium atoms can be specifically incorporated into the propyl chain. acs.org If a deuterated propanal is used as the starting material in a Wolff-Kishner type reaction, the position of the deuterium atoms in the final propylhydrazine product can confirm the reaction mechanism.

Patents describe general methods for the preparation of deuterated compounds, which can be applied to propylhydrazine synthesis. nih.gov These methods often involve the exchange of hydrogen for deuterium using a deuterium source like heavy water (D₂O) in the presence of a suitable catalyst. For example, a compound containing a C-N-X structural element (where X can be a nitroso group) can be deuterated in the presence of heavy water.

The following table illustrates potential deuteration strategies and their applications.

| Deuteration Strategy | Deuterated Reagent | Application in Propylhydrazine Synthesis | Information Gained |

| Reductive Deuteration | Lithium aluminum deuteride (LiAlD₄) acs.org | Reduction of a propanoyl derivative or N-propyl-N-nitrosamine. | Pinpoints the site of hydride (deuteride) attack. |

| Deuterated Starting Material | Deuterated propanal | Wolff-Kishner type synthesis. | Traces the carbon skeleton from the starting aldehyde. |

| H/D Exchange | Heavy water (D₂O) nih.gov | Exchange reactions on a suitable precursor. | Investigates the lability of specific protons in the molecule. |

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is a primary goal in the synthesis of propylhydrazine dihydrochloride. This requires careful optimization of various reaction parameters.

Influence of Solvents and Reagents on Reaction Outcomes

The choice of solvents and reagents can dramatically impact the course of the reaction, influencing reaction rates, yields, and the formation of byproducts.

In nucleophilic substitution reactions, the solvent plays a crucial role. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed as they can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity. d-nb.info The choice of base is also critical. For the alkylation of protected hydrazines, bases such as potassium carbonate (K₂CO₃) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used effectively. d-nb.info

In palladium-catalyzed cross-coupling reactions for the synthesis of aryl hydrazines, which can provide insights for alkyl hydrazine synthesis, the choice of ligand and base is paramount. acs.org For instance, the use of specific phosphine (B1218219) ligands can significantly improve catalyst performance and selectivity.

For reductions with metal hydrides like LiAlH₄, anhydrous ethereal solvents such as diethyl ether or THF are essential to prevent the decomposition of the highly reactive reducing agent.

The table below provides examples of how solvents and reagents can influence reaction outcomes.

| Reaction Type | Solvent | Reagent | Effect on Outcome | Reference |

| Alkylation of Protected Hydrazine | Tetrahydrofuran (THF) | n-Butyllithium | Formation of a highly reactive nitrogen dianion, leading to selective alkylation. | organic-chemistry.org |

| Alkylation of Protected Hydrazine | Dimethylformamide (DMF) | K₂CO₃ | Mild basic conditions suitable for alkylation. | d-nb.info |

| Wolff-Kishner Reduction | Ethylene Glycol | Potassium Hydroxide (KOH) | High boiling point solvent allows for the necessary high reaction temperatures. | thieme-connect.com |

| Pd-Catalyzed Coupling | Not specified | Palladium catalyst, Base (e.g., KOH) | The nature of the base and catalyst loading affects rate and selectivity. | acs.org |

Control of Stereochemical Outcomes in Propylhydrazine Derivative Synthesis

When synthesizing derivatives of propylhydrazine that may contain chiral centers, controlling the stereochemical outcome is of utmost importance. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. thieme-connect.com For the stereoselective alkylation of ketones via their hydrazones, chiral hydrazines such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) have been successfully employed. ncert.nic.in These auxiliaries form chiral hydrazones, and subsequent deprotonation and alkylation occur with high diastereoselectivity. The auxiliary can then be cleaved to yield the chiral product. More recent developments include the use of N-amino cyclic carbamate (B1207046) (ACC) auxiliaries, which have shown excellent stereoselectivity in the α-alkylation of ketones. acs.orgacs.orgnih.gov

Asymmetric catalysis offers a more atom-economical approach to stereocontrol. Chiral catalysts, such as transition metal complexes with chiral ligands, can promote the enantioselective synthesis of chiral hydrazines. For example, the asymmetric hydrogenation of prochiral hydrazones using catalysts based on rhodium, iridium, or nickel with chiral phosphine ligands has been shown to produce chiral hydrazines with high enantiomeric excess. dicp.ac.cnacs.orgacs.orgchemistryviews.org

The following table summarizes approaches for controlling stereochemistry in hydrazine synthesis.

| Method | Description | Key Reagents/Auxiliaries | Typical Outcome | Reference |

| Chiral Auxiliary (SAMP/RAMP) | Formation of a chiral hydrazone followed by diastereoselective alkylation. | (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine | High diastereoselectivity in the alkylation step. | ncert.nic.in |

| Chiral Auxiliary (ACC) | Use of a chiral N-amino cyclic carbamate to direct alkylation. | Camphor-derived N-amino cyclic carbamates | Excellent stereoselectivity and high yields. | acs.orgacs.orgnih.gov |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral hydrazone with a chiral catalyst. | Rh, Ir, or Ni complexes with chiral phosphine ligands | High enantiomeric excess in the final product. | dicp.ac.cnacs.orgacs.orgchemistryviews.org |

Chemical Reactivity and Mechanistic Investigations of Propylhydrazine Dihydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it a potent nucleophile, capable of reacting with a variety of electron-deficient species. askiitians.com This nucleophilicity is the basis for many of its characteristic reactions.

The hydrazine moiety of propylhydrazine (B1293729) readily participates in nucleophilic substitution and addition reactions with various electrophilic centers. Common electrophiles include carbonyl compounds and alkyl halides.

Reaction with Carbonyl Compounds: Propylhydrazine reacts with aldehydes and ketones in a nucleophilic addition reaction. masterorganicchemistry.com The nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. numberanalytics.comyoutube.com This reaction is often the first step in the formation of more stable derivatives like hydrazones. The rate of this addition is influenced by electronic factors; electron-withdrawing groups adjacent to the carbonyl increase its reactivity. masterorganicchemistry.com

Reaction with Alkyl Halides: Propylhydrazine can react with alkyl halides via nucleophilic substitution, specifically an S_N2-type mechanism for primary and secondary halides. masterorganicchemistry.commsu.edu The hydrazine acts as the nucleophile, displacing the halide leaving group. masterorganicchemistry.com This reaction leads to the formation of alkyl-substituted hydrazines. However, the reaction can be complex, as the basicity of the hydrazine can also promote competing elimination reactions, particularly with secondary and tertiary alkyl halides. masterorganicchemistry.comlibretexts.org The choice of solvent and temperature can influence the ratio of substitution to elimination products. masterorganicchemistry.com

One of the most characteristic reactions of propylhydrazine is its condensation with aldehydes and ketones to form propylhydrazones. ontosight.aiwikipedia.org This reaction is a two-step process that begins with the nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. numberanalytics.comlibretexts.orgfiveable.me

This reaction is highly versatile and is used in organic synthesis. wikipedia.org The formation of hydrazones is an equilibrium process, and the reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. ucsb.edu The rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate. nih.gov Hydrazones themselves are important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. libretexts.orglibretexts.org

The nucleophilicity of hydrazine and its derivatives has been a subject of extensive study, often in the context of the "alpha-effect," which describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. askiitians.comstackexchange.com Hydrazine is generally considered a better nucleophile than ammonia (B1221849), a phenomenon attributed to the alpha-effect. stackexchange.com

Studies comparing various hydrazine derivatives have shown that substitution on the nitrogen atoms can have a significant impact on reactivity. For instance, alkyl groups, such as the propyl group in propylhydrazine, can influence nucleophilicity. While methyl groups have been shown to increase the reactivity of the α-position of hydrazines, they decrease the reactivity of the β-position. acs.orgfigshare.comnih.gov

Kinetic studies have been used to quantify and compare the nucleophilicity of various hydrazines and other nucleophiles. The Mayr nucleophilicity parameters, for example, provide a quantitative scale for comparing these reactivities.

Table 1: Comparative Nucleophilicity Data

| Nucleophile | Mayr Nucleophilicity Parameter (N) in H₂O | Mayr Nucleophilicity Parameter (N) in MeCN |

|---|---|---|

| Hydrazine | 13.46 | 16.45 |

| Ammonia | 9.48 | 11.39 |

Data sourced from Chemistry Stack Exchange. stackexchange.com

Simple alkylhydrazines tend to react at rates similar to phenylhydrazine (B124118). nih.gov However, the introduction of other functional groups can significantly alter reactivity. For example, hydrazines containing a neighboring carboxylic acid group have been found to react at an accelerated rate. nih.gov In contrast, acylhydrazides and sulfonylhydrazides are generally less reactive nucleophiles. nih.govnih.gov

Redox Properties and Reducing Agent Applications

Hydrazine and its derivatives, including propylhydrazine, are known for their reducing properties. They can undergo oxidation, a property that is harnessed in various chemical and material science applications.

The oxidation of alkylhydrazines can be achieved using various oxidizing agents, such as iodine, and can also be mediated by enzymatic systems. nih.govrsc.org The products of these oxidation reactions are highly dependent on the specific alkylhydrazine, the oxidant used, and the reaction conditions, such as the solvent and the presence of a base. rsc.org

Oxidation of alkylhydrazines with iodine in the presence of a base can yield a mixture of products including the corresponding alkanes, alkenes, and alkyl iodides. rsc.org In aqueous media, alcohols may also be formed. rsc.org The oxidation of hydrazine itself can proceed through various intermediates, and in aqueous solutions, it can lead to the formation of nitrogen gas and water. mdpi.comdtic.mil The mechanism of hydrazine oxidation is complex and can involve the formation of radical intermediates. nih.gov

The reducing properties of hydrazine and its derivatives are utilized in the synthesis of advanced materials, particularly in the formation of metal nanoparticles. nih.govnih.gov In these applications, the hydrazine derivative acts as a reducing agent, converting metal salt precursors into their elemental metallic form, which then aggregate to form nanoparticles.

This method is valued for its efficiency and simplicity. nih.gov For example, hydrazine has been used in the synthesis of gold and silver nanoparticles by reducing the respective metal salts in a solution containing a stabilizing agent or template, such as a protein array. nih.gov The size and distribution of the resulting nanoparticles can be controlled by the reaction conditions.

Similarly, hydrazine has been employed in the one-step synthesis of metal nanoparticle-functionalized porous membranes. nih.govd-nb.info In this process, hydrazine simultaneously acts as a reducing agent for the in-situ formation of metal nanoparticles from a metal salt and as a reagent to induce phase separation and crosslinking to form the porous polymer membrane. nih.govd-nb.info This approach has been used to create catalytic membranes for applications such as the reduction of organic pollutants. d-nb.info

Participation in Condensation and Cyclization Reactions

Propylhydrazine, typically used as its more stable dihydrochloride (B599025) salt, is a versatile nucleophile that actively participates in a variety of condensation and cyclization reactions. The presence of two nitrogen atoms with differing nucleophilicity allows for the construction of diverse heterocyclic frameworks, which are foundational in medicinal chemistry and materials science.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the reaction of two or more functional groups, with the elimination of a small molecule like water, to form a ring. Propylhydrazine dihydrochloride is a key building block in these transformations, particularly in the synthesis of pyrazoles.

The most classic and widely utilized method is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org In the case of propylhydrazine, it reacts with various β-diketones or β-ketoesters to yield N-propylated pyrazoles. The reaction mechanism is complex, as the non-symmetrical propylhydrazine can, in principle, attack with either its substituted (NH) or unsubstituted (NH2) nitrogen atom, and the dicarbonyl compound can exist in tautomeric forms. researchgate.net This can lead to the formation of a mixture of regioisomers.

The reaction generally proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. nih.gov The regioselectivity of the reaction—that is, which isomer is predominantly formed—is influenced by factors such as the nature of the substituents on the dicarbonyl compound, the reaction conditions (e.g., solvent and catalyst), and the steric and electronic properties of the propyl group. organic-chemistry.org

Beyond the Knorr synthesis, propylhydrazine can participate in other cyclocondensation reactions. For instance, reactions with α,β-unsaturated ketones can also yield pyrazoles, overcoming some of the regioselectivity limitations of the 1,3-dicarbonyl method. nih.govbeilstein-journals.org Furthermore, multicomponent reactions (MCRs), where propylhydrazine, a dicarbonyl compound (or a precursor), and another component are combined in a one-pot synthesis, have expanded the scope and efficiency of pyrazole synthesis. nih.gov These methods allow for the rapid generation of molecular diversity. Other heterocyclic systems, such as pyridazines, can be synthesized from the reaction of hydrazines with γ-dicarbonyl compounds or their equivalents. tjpsj.orgclockss.org

A summary of representative cyclocondensation reactions involving hydrazines is presented below.

| Reactant A | Reactant B | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| Propylhydrazine | 1,3-Diketone | N-Propylpyrazole | Knorr Cyclocondensation |

| Propylhydrazine | β-Ketoester | N-Propylpyrazolone | Cyclocondensation |

| Propylhydrazine | Alkyne | N-Propylpyrazole | Rhodium-Catalyzed Addition-Cyclization organic-chemistry.org |

| Hydrazide Derivative | Maleic Anhydride | Pyridazine-dione tjpsj.org | Cyclocondensation |

Intramolecular cyclization, where a single molecule containing two reactive functional groups reacts to form a ring, is a powerful strategy in the synthesis of complex molecules. Derivatives of propylhydrazine can be designed as precursors for such cyclizations.

A common approach involves preparing a hydrazone by reacting propylhydrazine with a ketone or aldehyde that also contains a suitably positioned electrophilic or reactive group. researchgate.net The resulting hydrazone can then undergo cyclization, often promoted by an acid or a transition metal catalyst. For example, a hydrazone tethered to a vinyl group can undergo a Brønsted acid-promoted cationic cyclization, where the hydrazone moiety acts as an internal electrophile to form a new carbon-carbon bond and construct a polycyclic system. rsc.org

Mechanistic studies have revealed several pathways for these cyclizations. In one scenario, nucleophilic attack from the hydrazine nitrogen onto an internal electrophilic center, such as a carbonyl group, can form a hemiaminal intermediate which then dehydrates. nih.gov Another pathway involves the formation of an imine cation from the hydrazone, which is then attacked by an internal nucleophile in a subsequent cyclization step. nih.gov These strategies are integral to creating fused heterocyclic systems, such as 1,2,3-triazolo[1,5-a]pyrazines, from hydrazone precursors. researchgate.net

These intramolecular reactions are highly valuable as they can establish complex stereochemistry and build rigid molecular scaffolds from flexible acyclic precursors. The strategic placement of the propylhydrazine-derived moiety within a larger molecule allows it to act as a linchpin, guiding the formation of intricate ring systems through controlled cyclization events.

Stability and Degradation Mechanisms of Propylhydrazine Salts

The utility of propylhydrazine in synthesis and other applications is intrinsically linked to its stability. As a salt, this compound exhibits greater stability than the free base; however, it is still susceptible to degradation under various conditions.

The stability of propylhydrazine salts in aqueous solutions is governed by a range of environmental and chemical factors. cdc.gov Like its parent compound hydrazine, propylhydrazine's degradation rate is influenced by pH, the presence of dissolved oxygen, temperature, and the presence of catalysts, particularly metal ions. cdc.govresearchgate.net

Key Factors Affecting Stability:

pH: The pH of the solution dictates the protonation state of the propylhydrazine molecule. In the dihydrochloride salt, the hydrazine moiety is protonated (CH₃CH₂CH₂NHNH₃²⁺). The protonated form, or hydrazinium (B103819) cation, is generally less susceptible to oxidation than the free base. Studies on hydrazine show that catalyzed degradation rates are dependent on pH, as the less-protonated form (N₂H₄) is more readily sorbed onto catalytic surfaces than the protonated cation (N₂H₅⁺) under acidic conditions. researchgate.net

Metal Ions: Transition metal ions, especially copper (Cu²⁺), are potent catalysts for the degradation of hydrazines. dtic.milnih.gov Even trace amounts of these ions can significantly accelerate the oxidative decomposition of propylhydrazine in solution.

Dissolved Oxygen: Oxygen is a primary oxidant for hydrazines. The rate of degradation generally increases with higher concentrations of dissolved oxygen. cdc.gov

Temperature: As with most chemical reactions, an increase in temperature typically increases the rate of degradation.

Organic Matter: The presence of organic matter in a solution can also impact stability, sometimes accelerating degradation. cdc.govdtic.mil

The table below summarizes the influence of these factors on the stability of hydrazine derivatives in solution.

| Factor | Influence on Stability | Mechanism of Action |

|---|---|---|

| Low pH (Acidic) | Increases Stability | Protonation of the hydrazine group reduces its nucleophilicity and susceptibility to oxidation. researchgate.net |

| High pH (Alkaline) | Decreases Stability | The unprotonated free base is more readily oxidized. |

| Presence of Cu²⁺/Fe³⁺ | Significantly Decreases Stability | Catalyzes autoxidation by facilitating electron transfer. nih.gov |

| High Oxygen Concentration | Decreases Stability | Acts as the primary oxidizing agent. cdc.gov |

| Low Temperature | Increases Stability | Slows the kinetics of degradation reactions. |

The degradation of propylhydrazine proceeds through different mechanisms depending on the chemical environment. The primary process is oxidation, but the specific products can vary.

In aqueous solutions containing dissolved oxygen, the main degradation pathway for hydrazines leads to the formation of nitrogen gas and water. cdc.gov This autoxidation process is often catalyzed by metal ions. In oxygen-poor environments or in the presence of specific catalysts, other products like ammonia can be formed. cdc.gov

In atmospheric conditions, hydrazines degrade rapidly through reactions with oxidants like ozone (O₃) and hydroxyl radicals (•OH). cdc.gov This pathway is a major contributor to the environmental fate of volatile hydrazines.

In biological systems, degradation is often enzymatic. Hydrazines can undergo N-acetylation via N-acetyltransferase enzymes, a common metabolic pathway for drugs containing hydrazine moieties. nih.gov Alternatively, they can be oxidized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. nih.gov These metabolic processes are crucial in understanding the biotransformation of any hydrazine-containing compound.

The specific chemical environment dictates the degradation products. For example, the reaction of unsymmetrical dimethylhydrazine (UDMH), a related substituted hydrazine, with calcium hypochlorite (B82951) results in formaldehyde (B43269) dimethylhydrazone, whereas reacting it with hydrogen peroxide and a copper catalyst can yield N-nitrosodimethylamine, a potent carcinogen. scispace.com This highlights how the reacting species profoundly influence the degradation pathway and the resulting products.

Advanced Analytical and Spectroscopic Characterization in Propylhydrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides critical information based on the chemical shift, integration, and multiplicity of signals, which correspond to the electronic environment, relative number, and neighboring protons, respectively hw.ac.uk. For propylhydrazine (B1293729) dihydrochloride (B599025), the protonated hydrazine (B178648) moiety significantly influences the chemical shifts of the adjacent propyl group protons.

The expected ¹H NMR spectrum of the propyl group would exhibit three distinct signals:

A triplet corresponding to the terminal methyl (CH₃) protons, split by the adjacent methylene (B1212753) (CH₂) group.

A multiplet (expected to be a sextet) for the central methylene (CH₂) protons, influenced by the five neighboring protons of the methyl and adjacent methylene groups.

A triplet for the methylene (CH₂) protons directly attached to the nitrogen atom, split by the adjacent central methylene group.

The signals for the protons on the nitrogen atoms (N-H) are often observed as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature hw.ac.uk.

Table 1: Predicted ¹H NMR Characteristic Signals for the Propyl Group in Propylhydrazine This table is interactive. Click on the headers to sort.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ | ~0.9 - 1.1 | Triplet (t) |

| -CH₂- | ~1.6 - 1.8 | Sextet |

| N-CH₂- | ~2.9 - 3.1 | Triplet (t) |

Note: Predicted values are based on standard chemical shift ranges for alkyl chains and the influence of adjacent nitrogen atoms.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule ethernet.edu.etnih.gov. For propylhydrazine, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms of the propyl group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms. The carbon atom directly bonded to the nitrogen (N-CH₂) will be the most deshielded and appear furthest downfield. This technique is crucial for confirming the connectivity of the carbon backbone nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for Propylhydrazine This table is interactive. Click on the headers to sort.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ | ~10 - 15 |

| -C H₂- | ~20 - 25 |

Note: Predicted values are based on typical shifts for aliphatic carbons and the deshielding effect of an adjacent amino group.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions chemguide.co.uk. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions chemguide.co.uk.

For propylhydrazine, the molecular ion would correspond to the free base (C₃H₁₀N₂). The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for alkylhydrazines may include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, which is a common fragmentation pathway for amines and related compounds. The loss of an ethyl radical (•CH₂CH₃) would result in a stable [CH₂NHNH₂]⁺ fragment.

N-N Bond Cleavage: Scission of the nitrogen-nitrogen bond can also occur.

Loss of Alkyl Fragments: Fragmentation of the propyl chain can lead to the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals.

The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of the compound chemguide.co.uklibretexts.org.

Table 3: Predicted Key Mass Fragments for Propylhydrazine This table is interactive. Click on the headers to sort.

| m/z Value | Corresponding Fragment |

|---|---|

| 74 | [C₃H₁₀N₂]⁺ (Molecular Ion) |

| 59 | [C₂H₇N₂]⁺ |

| 45 | [CH₅N₂]⁺ |

| 43 | [C₃H₇]⁺ |

Note: Fragmentation is predicted based on the structure of the propylhydrazine free base.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of sample purity and the monitoring of reaction progress.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry d-nb.info. This method is particularly well-suited for the analysis of polar and non-volatile compounds like propylhydrazine dihydrochloride.

A typical LC-MS method for a small, polar compound like propylhydrazine might involve:

Chromatography: Reversed-phase chromatography using a C18 column is common, often with an aqueous mobile phase containing an organic modifier like acetonitrile or methanol and an additive such as formic acid to improve peak shape and ionization efficiency mdpi.com. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed nih.gov.

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for protonating hydrazine compounds, making them amenable to MS detection.

Detection: The mass spectrometer can be operated in full scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification of the target analyte d-nb.info.

LC-MS is invaluable for detecting and quantifying this compound in complex matrices and for identifying any impurities or byproducts from a synthesis nih.gov.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition nih.gov. While propylhydrazine itself is polar and may require derivatization to improve its volatility and chromatographic behavior, GC is highly effective for analyzing volatile side products or reactants in its synthesis mdpi.com.

For the analysis of volatile compounds, a common GC-MS setup would include:

Column: A non-polar or medium-polarity capillary column, such as one with a DB-5MS stationary phase, is often used for general-purpose separation nih.gov.

Carrier Gas: Helium is typically used as the carrier gas mdpi.com.

Temperature Program: The oven temperature is ramped from a low initial temperature to a higher final temperature to elute compounds with a range of boiling points nih.gov.

Detection: A mass spectrometer is frequently used as the detector (GC-MS), providing both quantitative data and mass spectra for compound identification mdpi.com.

In cases where direct analysis of propylhydrazine is necessary, derivatization with reagents like pentafluorobenzaldehyde or other carbonyl compounds can produce more volatile and thermally stable hydrazone derivatives suitable for GC analysis researchgate.net.

Applications of Propylhydrazine Dihydrochloride in Specialized Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

The utility of propylhydrazine (B1293729) dihydrochloride (B599025) extends to its role as a foundational component in the assembly of intricate organic structures. It can be introduced early in a synthetic sequence, with the propyl group providing a simple alkyl chain and the hydrazine (B178648) group offering a reactive handle for further elaboration.

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Propylhydrazine can be used as a synthetic building block for creating specialized chemical tools for these applications. sigmaaldrich.com Specifically, it has been utilized in the development of nucleophilic hydrazine probes for a technique known as "reverse-polarity" activity-based protein profiling (RP-ABPP). sigmaaldrich.com In these studies, propylhydrazine served as a competitor for more complex hydrazine-based probes, helping to validate the target engagement and specificity of the probes within a cellular context. sigmaaldrich.com The hydrazine moiety is key to this application, as it can be designed to react selectively with specific biological targets. chemicalbook.com

Multi-step synthesis is the cornerstone of building complex molecules, such as active pharmaceutical ingredients (APIs) and natural products. ambeed.com In these lengthy sequences, simple, readily available starting materials are sequentially modified to build molecular complexity. Propylhydrazine dihydrochloride serves as such a starting block. Its hydrazine group can be transformed into a variety of other functional groups or used to construct a core heterocyclic structure, which is then further functionalized in subsequent steps. The development of multi-step continuous-flow systems, which offer enhanced control over reaction conditions, has further improved the synthesis of complex molecules, where intermediates derived from precursors like propylhydrazine can be efficiently converted. ambeed.comresearchgate.net

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry. Hydrazine derivatives are fundamental reagents for synthesizing a vast array of nitrogen-containing heterocycles.

Indazoles are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. sigmaaldrich.com They are important scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. sigmaaldrich.comnih.gov The synthesis of the indazole core often relies on the reaction of a hydrazine derivative with an ortho-functionalized benzene precursor, such as an o-fluorobenzaldehyde. scbt.com In such a reaction, the propylhydrazine would react with the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution to close the ring and form the 1-propyl-1H-indazole. The use of substituted hydrazines like propylhydrazine allows for the direct installation of an alkyl group at the N1 position of the indazole ring.

The synthesis of pyrazole and its partially saturated analog, pyrazoline, is one of the most common applications for hydrazine derivatives.

Pyrazoles: These five-membered aromatic heterocycles are typically formed through the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound (like an acetylenic ketone or a β-ketoester). researchgate.net Using propylhydrazine in this reaction directly yields N-propyl substituted pyrazoles. Another powerful method involves the one-pot, regioselective synthesis from N-monosubstituted hydrazones and nitroolefins. mdpi.com The hydrazone, which can be pre-formed from propylhydrazine and an aldehyde, undergoes a cycloaddition reaction to furnish the pyrazole ring. mdpi.com

Pyrazolines: These non-aromatic, five-membered rings are crucial intermediates and are often synthesized via the cyclocondensation of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. researchgate.netmdpi.com The reaction of a chalcone (B49325) with propylhydrazine would yield a 1-propyl-2-pyrazoline. These pyrazolines can then be oxidized in a subsequent step to the corresponding pyrazole if desired. researchgate.net

While direct, single-step syntheses of these more complex fused heterocyclic systems using propylhydrazine are less commonly documented, its role as a precursor to the pyrazole ring makes it a logical starting point for their multi-step construction.

Quinolizine Derivatives: The quinoline (B57606) ring system and its derivatives can be synthesized through various methods, sometimes involving hydrazine-catalyzed reactions. For instance, a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis has been used to create 1,2-dihydroquinolines. nih.govchemrxiv.org More complex fused systems, such as pyridazino[4,3-c:5,6-c′]diquinolines, have been synthesized starting from hydrazine quinolones, which themselves are prepared by reacting a quinoline precursor with hydrazine hydrate. mdpi.com A synthetic strategy could involve first using propylhydrazine to construct a pyrazole ring, which is then functionalized and subjected to further cyclization reactions to build the fused quinolizine structure.

Oxazinopyrazoline Derivatives: These are complex heterocyclic systems containing both an oxazine (B8389632) and a pyrazoline ring. Research has shown the synthesis of pyrazolone (B3327878) and pyrimidine (B1678525) derivatives from an oxazinethione precursor, which in turn reacts with hydrazine. nih.gov Other work has detailed the synthesis of complex oxazine derivatives fused to a pyrazole ring system, starting from precursors like 4-aminoantipyrine (B1666024) and naphthol. researchgate.net A plausible synthetic route could involve the initial synthesis of a 1-propyl-pyrazoline or pyrazolone from propylhydrazine, which is then used as a scaffold for the subsequent construction of the fused oxazine ring.

Summary of Synthetic Applications

| Application Area | Target Heterocycle/Molecule | General Method | Role of Propylhydrazine |

| Complex Molecule Synthesis | Bioorthogonal Probes | Activity-Based Protein Profiling | Competitor probe for target validation sigmaaldrich.com |

| Complex Molecule Synthesis | APIs, Natural Products | Multi-step Synthesis | Foundational building block ambeed.com |

| Heterocyclic Synthesis | Indazole Derivatives | Cyclocondensation | Source of N1-propyl group scbt.com |

| Heterocyclic Synthesis | Pyrazole Derivatives | Condensation with 1,3-dicarbonyls | Forms the N-propylated pyrazole ring researchgate.net |

| Heterocyclic Synthesis | Pyrazoline Derivatives | Condensation with α,β-unsaturated ketones | Forms the N-propylated pyrazoline ring mdpi.com |

Utilization in Materials Science Research

This compound is emerging as a compound of interest in specialized areas of materials science, particularly in the development of advanced energy materials and functional surfaces. Its utility stems from the reactive hydrazine moiety, which can act as a potent reducing agent, and the propyl group, which can influence solubility and surface interactions.

Reducing Agent in Perovskite Solar Cell Precursor Solutions

In the fabrication of perovskite solar cells, particularly those based on tin (Sn), a significant challenge is the propensity of the Sn²⁺ cation to oxidize to Sn⁴⁺. This oxidation creates defects in the perovskite crystal lattice, which can act as charge traps and recombination centers, thereby reducing the power conversion efficiency (PCE) and long-term stability of the solar cell.

Hydrazine derivatives have been investigated as additives to the perovskite precursor solution to mitigate this oxidation. While direct research on this compound is limited in publicly available literature, the behavior of analogous compounds like hydrazine dihydrochloride and phenylhydrazine (B124118) hydrochloride provides strong evidence for its potential role. These compounds act as effective reducing agents, converting Sn⁴⁺ back to Sn²⁺ and passivating defects within the perovskite film.

For instance, the introduction of hydrazine dihydrochloride into a mixed organic cation all-tin perovskite (FA₀.₇₅MA₀.₂₅SnI₃) precursor solution has been shown to effectively inhibit the oxidation of Sn²⁺. This resulted in a significant improvement in the power conversion efficiency, achieving up to 9.26%, and enhanced stability, with the unencapsulated device retaining approximately 90% of its initial efficiency after 55 days in a nitrogen-filled glovebox. Similarly, phenylhydrazine hydrochloride has been used in FASnI₃ perovskite films to reduce existing Sn⁴⁺, leading to a record PCE of 11.4% for lead-free perovskite solar cells. sigmaaldrich.com

The general mechanism involves the hydrazine group (-NHNH₂) donating electrons to reduce the oxidized tin species. The dihydrochloride form ensures solubility in the polar solvents used for precursor solutions. It is hypothesized that this compound would function similarly, with the propyl group potentially influencing the solubility and interaction with the organic components of the perovskite material.

| Additive Compound | Perovskite Type | Key Finding | Power Conversion Efficiency (PCE) | Reference |

| Hydrazine Dihydrochloride | FA₀.₇₅MA₀.₂₅SnI₃ | Inhibited Sn²⁺ oxidation, improved stability | 9.26% | sigmaaldrich.com |

| Phenylhydrazine Hydrochloride | FASnI₃ | Reduced Sn⁴⁺, enhanced performance | 11.4% | sigmaaldrich.com |

| 4-Fluorophenylhydrazine Hydrochloride | FASnI₃ | Converted Sn⁴⁺ and I₂ defects back to Sn²⁺ and I⁻ | Not specified | nih.gov |

Development of Functionalized Surfaces and Coatings

The functionalization of surfaces and the development of specialized coatings are critical for a wide range of applications, from biomedical devices to industrial components. The chemical modification of a material's surface can alter its properties, such as hydrophobicity, biocompatibility, and adhesion.

While specific studies detailing the use of this compound in this area are not widely documented, the reactivity of the hydrazine group makes it a candidate for surface functionalization. Hydrazine and its derivatives can be used to introduce amino groups onto polymer surfaces, which can then serve as anchor points for further chemical modifications. For example, research has shown that hydrazine vapor, in the presence of UV irradiation, can modify the surface of polytetrafluoroethylene (PTFE), a highly inert polymer. joanneum.at This process introduces hydrazinyl groups onto the PTFE surface, increasing its surface energy and allowing for subsequent reactions. joanneum.at

In a similar vein, hydrazine functionalized polymer brushes have been grafted onto magnetic nanoparticles. rsc.org This creates a high density of reactive sites for applications such as the specific enrichment of glycopeptides. rsc.orgresearchgate.net The synthesis of polymers with pendant hydrazide groups, such as poly(acryloyl hydrazide), creates a versatile scaffold that can be modified by reacting with various aldehydes to introduce a wide range of functionalities. nih.gov

It can be postulated that this compound could be used in similar surface modification schemes. The propyl group might enhance the interaction of the molecule with hydrophobic polymer surfaces, potentially facilitating the functionalization process. The hydrazine moiety would provide the reactive handle for covalent attachment to the surface or for subsequent derivatization to create a desired surface chemistry. These functionalized surfaces could find use in creating biocompatible coatings, improving the adhesion of coatings to substrates, or developing sensor surfaces.

| Functionalization Method | Substrate/Material | Purpose of Functionalization | Resulting Surface | Reference |

| UV Irradiation with Hydrazine Vapor | Polytetrafluoroethylene (PTFE) | Introduce reactive groups on an inert surface | Hydrazinyl-functionalized PTFE | joanneum.at |

| RAFT Polymerization and Hydrazine Treatment | Magnetic Nanoparticles | Create high-density reactive sites | Hydrazine-functionalized polymer brushes | rsc.orgresearchgate.net |

| Synthesis and Post-Polymerization Modification | Poly(acryloyl hydrazide) | Create a versatile polymer scaffold | Polymers with various functional side-chains | nih.gov |

Biochemical and Biological Interactions of Propylhydrazine Dihydrochloride

Role in Chemoproteomic Profiling and Electrophile Characterization

Propylhydrazine (B1293729) dihydrochloride (B599025) plays a significant role as a tool compound in the field of chemoproteomic profiling, particularly in the identification and characterization of protein electrophiles. Its utility stems from its nucleophilic hydrazine (B178648) moiety, which can react with electrophilic functional groups on proteins.

Identification of Protein Electrophiles in Cellular Systems

Chemoproteomic strategies utilize probes to map reactive sites in proteins, providing insights into their functions. While many methods target nucleophilic residues, a "reverse-polarity" approach using nucleophilic probes has been developed to identify protein-bound electrophiles. In this context, clickable hydrazine probes are used to covalently label proteins with electrophilic modifications. Propylhydrazine serves as a non-clickable competitor to validate the specificity of these probes. By competing for the same binding sites, an excess of propylhydrazine can reduce the labeling by the clickable probe, confirming that the labeled sites are indeed electrophilic in nature nih.gov.

This methodology has been successfully applied in both human and bacterial cells to discover and characterize a range of protein electrophiles. For instance, it has been used to identify the pyruvoyl cofactor of S-adenosyl-l-methionine decarboxylase (AMD1) and a novel N-terminal glyoxylyl modification on Secernin-3 in human cells nih.govnih.gov. In bacterial systems like Escherichia coli, a similar strategy employing a clickable propargyl hydrazine probe and propylhydrazine as a competitor has enabled the global profiling of protein-derived electrophilic cofactors, which are often carbonyl groups cornell.eduhkbu.edu.hk. This approach led to the identification of 14 proteins enriched by the probe, with labeling competed by propylhydrazine cornell.eduhkbu.edu.hk.

The identified protein electrophiles often serve as catalytic centers, and their characterization provides a deeper understanding of protein function and regulation.

| System | Probe | Competitor | Identified Electrophiles/Proteins | Reference |

| Human Cells | Clickable Hydrazine Probe | Propylhydrazine | Pyruvoyl cofactor (AMD1), N-terminal glyoxylyl group (Secernin-3) | nih.govnih.gov |

| E. coli | Propargyl Hydrazine | Propylhydrazine | 14 enriched proteins, including speD and panD (pyruvoyl group) and lpp (N-terminal formyl methionine) | cornell.eduhkbu.edu.hk |

Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique that employs active site-directed covalent probes to assess the functional state of enzymes in complex biological systems mdpi.complantchemetics.org. While traditional ABPP has largely focused on targeting nucleophilic amino acid residues with electrophilic probes, the use of nucleophilic probes like hydrazines has expanded the scope of ABPP to the "electrophilome" nih.govnih.govnih.govnih.govresearchgate.net.

This "reverse-polarity" ABPP (RP-ABPP) strategy leverages the reactivity of hydrazine probes to target and covalently modify protein-bound electrophilic cofactors and post-translational modifications nih.govnih.gov. The versatility of hydrazine probes allows for the targeting of a diverse range of enzymes that utilize electrophilic cofactors, which are crucial for their catalytic activity nih.govnih.govresearchgate.net. The covalent labeling of these enzymes is dependent on their functional state and can be blocked by active-site inhibitors, a key characteristic of ABPP probes nih.govnih.govresearchgate.net. This approach enables the monitoring of the metabolic regulation of these electrophilic cofactors and the discovery of novel electrophilic modifications on proteins within native biological systems nih.govnih.gov.

Characterization of Metabolic Drivers in Microbial Systems

The application of hydrazine-based probes extends to the characterization of metabolic drivers in microbial systems. By profiling the activity of cofactor-dependent enzymes, these probes can help elucidate the metabolic pathways that are critical for the survival and virulence of pathogenic bacteria.

In the context of Clostridioides difficile infection (CDI), activity-based hydrazine probes have been used to identify and characterize metabolic enzymes that are key drivers of the infection nih.gov. Many of the highly reactive targets of these probes in C. difficile were metabolic enzymes with known cofactors, such as pyruvoyl groups and iron-sulfur clusters nih.gov. This demonstrates the utility of RP-ABPP in probing cofactor-dependent metabolic activity in pathogenic bacteria. A notable finding from this research was the consistent activity of proline reductase in toxigenic C. difficile, identifying it as a major metabolic driver of CDI nih.gov. Furthermore, the study showed that hydrazine probes can act as active site-directed inhibitors of this enzyme, suggesting its potential as a therapeutic target nih.gov.

In E. coli, the use of a clickable hydrazine probe in conjunction with propylhydrazine as a competitor has provided a global view of protein electrophiles, many of which are involved in key metabolic processes cornell.eduhkbu.edu.hk. This quantitative chemical proteomics strategy has the potential to further characterize the functions of these proteins and their roles in bacterial metabolism cornell.eduhkbu.edu.hk.

Enzyme Inhibition Mechanisms of Hydrazine Derivatives

Hydrazine derivatives have emerged as a significant class of enzyme inhibitors, particularly targeting histone deacetylases (HDACs). Their unique chemical properties allow for novel mechanisms of inhibition that differ from classical HDAC inhibitors.

Inhibition of Histone Deacetylases (HDACs) by Hydrazide-Based Ligands

Histone deacetylases are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins nih.govtandfonline.comresearchgate.net. The inhibition of HDACs is a promising therapeutic strategy for various diseases, including cancer tandfonline.comnih.gov. While many HDAC inhibitors utilize a hydroxamic acid motif as a zinc-binding group (ZBG), there has been a concerted effort to develop alternative motifs to overcome certain limitations of hydroxamates acs.orgresearchgate.net.

Hydrazide-based ligands have been identified as a novel class of potent and selective class I HDAC inhibitors nih.govacs.orgresearchgate.net. These inhibitors have demonstrated low nanomolar activity against models of Acute Myeloid Leukemia (AML) and exhibit high selectivity for cancer cells over normal cells nih.govacs.orgresearchgate.net. A key advantage of these hydrazide-containing inhibitors is their imperviousness to glucuronidation, a metabolic inactivation pathway that affects hydroxamate-based compounds nih.govacs.orgresearchgate.net.

Structure-activity relationship studies have shown that the N-alkylating chain of the hydrazide moiety plays a crucial role in determining the selectivity profile. For instance, elongation of this chain with butyl or propyl groups can confer selectivity for class I HDACs acs.org.

| Inhibitor Type | Target | Key Features | Therapeutic Potential | Reference |

| Hydrazide-based | Class I HDACs (HDAC1, 2, 3) | Potent, selective, impervious to glucuronidation, allosteric inhibition | Acute Myeloid Leukemia | nih.govacs.orgresearchgate.net |

| N-propyl hydrazide | HDAC3 | Similar potency to parent compound | Cancer | acs.org |

A distinguishing feature of some hydrazide-based HDAC inhibitors is their allosteric mechanism of inhibition nih.govacs.orgresearchgate.net. Unlike classical HDAC inhibitors that chelate the zinc ion in the catalytic active site, these hydrazide-containing compounds can bind to an allosteric site, a secondary binding pocket distinct from the active site nih.govresearchgate.net.

Docking studies have confirmed that these hydrazide inhibitors interact with both the catalytic and allosteric sites of HDAC1 and HDAC3 researchgate.net. The inhibition is not primarily driven by the hydrazide acting as a zinc-binding group, but rather through a network of hydrogen bonding and hydrophobic interactions within these sites researchgate.net. This mixed inhibition profile, targeting both competitive and allosteric sites, can lead to higher potency and more specific target engagement researchgate.net. This allosteric inhibition pathway represents a novel mechanism for modulating HDAC activity and offers a new avenue for the design of next-generation HDAC inhibitors with improved therapeutic profiles nih.govacs.orgresearchgate.net.

Interactions with Other Enzymes Involved in Cellular Processes

Propylhydrazine, as a hydrazine derivative, is known to interact with a variety of enzymes beyond its primary targets. A significant interaction is with monoamine oxidase (MAO), an enzyme crucial for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govdntb.gov.uanih.gov Hydrazine-based compounds can act as inhibitors of MAO, leading to an increase in the levels of these neurotransmitters in the brain. dntb.gov.uanih.gov This inhibition can be either reversible or irreversible. nih.gov The interaction with MAO is not limited to the central nervous system; MAO is also present in other tissues, such as the liver and gut. nih.gov

Furthermore, interactions with cytochrome P450 enzymes have been documented for hydrazine compounds. nih.govnih.gov These enzymes are central to the metabolism of a wide array of xenobiotics. The nature of this interaction can vary, with some hydrazine derivatives acting as substrates and others as inhibitors of specific P450 isoforms. nih.govnih.gov Such interactions can modulate the metabolic pathways of other concurrently administered substances, highlighting the broader enzymatic impact of this class of compounds.

Mechanistic Aspects of Biological Activity in Disease Models

Interactions with Specific Enzymes and Proteins in Target Cells

In disease models, the biological activity of hydrazine derivatives is often linked to their ability to interact with specific intracellular enzymes and proteins. As potent nucleophiles, hydrazines can form covalent bonds with various biological molecules, leading to the modulation of their function. This reactivity is fundamental to their therapeutic and toxicological profiles.

One of the primary mechanisms of action for many hydrazine compounds is the inhibition of enzymes through the formation of stable adducts with essential cofactors, such as pyridoxal phosphate (PLP). PLP is a crucial cofactor for a multitude of enzymes involved in amino acid metabolism. By reacting with PLP, hydrazine derivatives can effectively inactivate these enzymes, leading to significant disruptions in cellular metabolism.

Moreover, in the context of cancer, studies on related hydrazine compounds have shown interactions with proteins that regulate the cell cycle. For instance, some hydrazide-based compounds have been observed to interrupt cell cycle progression in cancer cell lines. nih.gov While the precise protein targets for propylhydrazine dihydrochloride are not extensively detailed in the available literature, the known reactivity of the hydrazine moiety suggests a potential for broad interactions with cellular proteins, thereby influencing various signaling pathways.

Molecular Mechanisms of Antiproliferative Effects on Cancer Cell Lines

While specific studies on the antiproliferative effects of this compound are not widely available, research on other hydrazine derivatives provides insights into the potential molecular mechanisms. Hydrazone derivatives, which can be synthesized from hydrazines, have demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines. nih.govmdpi.commdpi.com

A key mechanism implicated in the anticancer activity of some hydrazine derivatives is the induction of apoptosis. nih.gov This programmed cell death is often initiated through the activation of caspase cascades. For example, studies on fluorinated aminophenylhydrazines have shown that these compounds can induce apoptosis in lung carcinoma cells, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation. nih.gov

Furthermore, some hydrazide-based compounds have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. nih.gov The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The ability to modulate the cell cycle is another important aspect of the antiproliferative effects of hydrazine derivatives. Flow cytometric studies have revealed that certain hydrazide compounds can cause cell cycle arrest, preventing cancer cells from progressing through the phases of division. nih.gov

Table 1: Antiproliferative Activity of Selected Hydrazine Derivatives on Cancer Cell Lines

| Compound Type | Cancer Cell Line | Observed Effect | Potential Mechanism |

| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | Cytotoxicity, Antiproliferative | Apoptosis induction, Caspase-3 activation |

| Pyrroloquinoxaline Hydrazides | HCT116 (Colorectal), SKOV-3 (Ovarian) | Cytotoxicity, Cell cycle interruption | ROS induction |

| 4-Methylbenzoylhydrazine Pt(II) Complex | MCF-7 (Breast), HepG-2 (Liver), A549 (Lung) | Significant inhibitory effects | Apoptosis induction, Cell cycle arrest at G2 phase |

Fungal Sterol Biosynthesis Pathway Inhibition by Hydrazine Derivatives

The fungal cell membrane contains ergosterol, a sterol that is essential for its structure and function, making the ergosterol biosynthesis pathway a key target for antifungal drugs. frontiersin.orgmdpi.com While direct evidence for this compound's effect on this pathway is limited, the broader class of nitrogen-containing heterocyclic compounds, which can be synthesized from hydrazines, includes potent inhibitors of this pathway. researchgate.net

Azoles, a major class of antifungal drugs, function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the conversion of lanosterol to ergosterol. mdpi.comresearchgate.net This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt membrane integrity and inhibit fungal growth. researchgate.net The structural features of some hydrazine derivatives allow them to interact with the active site of cytochrome P450 enzymes, including lanosterol 14α-demethylase.

Research on various hydrazine derivatives has explored their antifungal properties, with some demonstrating the ability to interfere with the fungal cell membrane. researchgate.net The mechanism of action for some of these compounds is suggested to involve binding to membrane ergosterol, which disrupts membrane stability. researchgate.net This indicates that while direct inhibition of the biosynthesis pathway is a key mechanism for some related compounds, interaction with the final product, ergosterol, is another potential antifungal strategy for hydrazine derivatives.

Enzymatic Metabolism and Biotransformation Pathways

Hepatic Microsomal Enzyme System Interactions and Hydrocarbon Formation

The liver is the primary site of metabolism for many xenobiotics, including hydrazine derivatives. The hepatic microsomal enzyme system, particularly the cytochrome P450 (CYP450) family of enzymes, plays a crucial role in the biotransformation of these compounds. capes.gov.brnih.govnih.gov In vitro studies have demonstrated that hydrazine itself is metabolized by rat liver microsomal enzymes in a process that is dependent on NADPH and oxygen. nih.govnih.gov

The metabolism of alkylhydrazines, such as propylhydrazine, by the CYP450 system can lead to the formation of reactive intermediates. One of the key metabolic pathways for alkylhydrazines is oxidative dealkylation. This process can generate aldehydes and the corresponding hydrazine. For instance, the oxidative metabolism of procarbazine, a methylhydrazine derivative, by rat liver microsomes results in the formation of an azo derivative, which can then be converted to an aldehyde and methylhydrazine. capes.gov.br

A notable consequence of the metabolism of certain alkylhydrazines is the formation of hydrocarbons. The cleavage of the C-N bond in the alkylhydrazine can result in the formation of a free radical species, which can then be converted to the corresponding alkane. In the case of propylhydrazine, this metabolic process has the potential to produce propane. This biotransformation is indicative of the complex enzymatic reactions that this compound may undergo in the liver, leading to a variety of metabolites with their own biological activities.

Insufficient Data Available for this compound Metabolism